molecular formula C2H- B1261108 Dicarbide(1-)

Dicarbide(1-)

Cat. No. B1261108
M. Wt: 25.03 g/mol
InChI Key: BLRXYTIIKIPJQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dicarbide(1-) is the monoanion formed by loss of one proton from acetylene (ethyne).

Scientific Research Applications

Quantum Mechanical Analysis of Dicarbides

Dicarbides like C2X (X = Na-Cl) have been studied using quantum mechanical techniques, revealing insights into their molecular structure and bonding. For example, C2Na, C2Mg, C2Al, and C2Si prefer a C2v-symmetric arrangement, while C2P, C2S, and C2Cl favor linear isomers. These studies provide foundational knowledge for understanding the electronic properties and potential applications of dicarbides in various scientific fields (Largo et al., 2004).

Synthetic Applications

Difluorocarbene, a reactive intermediate in organic synthesis, has seen significant advancements in its chemistry. It is relevant for its diverse applications in creating various fluorinated molecules, potentially including dicarbides (Ni & Hu, 2014).

Medicinal Chemistry of Carboranes

Dicarba-closo-dodecaboranes, a class of carboranes, have applications in boron neutron capture therapy (BNCT) and the development of inorganic pharmaceuticals and biological probes. This showcases the potential medicinal applications of structurally related dicarbides (Valliant et al., 2002).

Structure and Bonding in Transition Metal Dicarbides

Studies on first-row transition metal dicarbides (MC2+) indicate preferences for C2v symmetric arrangements over linear geometries, which has implications for their stability and potential applications in materials science and chemistry (Rayón et al., 2007).

Electronic Structure and Bonding

The electronic structure and chemical bonding of third-row main group dicarbides like C2X (X=K-Br) provide insights into the physical properties of these materials, which can inform their potential applications in various technological fields (Rayón et al., 2010).

Applications in Nanocomposites and High-Temperature Materials

Dicarbides have been used in the fabrication of graphene-like carbon-silicon carbide nanocomposites, which show potential as electromagnetic interference shielding materials at high temperatures, indicating their utility in advanced materials science (Li & Wang, 2017).

Astronomical Applications

Magnesium dicarbide (MgC2) has been detected in the radio spectrum of the circumstellar envelope of the evolved carbon star IRC+10216. This discovery expands our understanding of molecular chemistry in space and the role of dicarbides in astrophysical environments (Changala et al., 2022).

Semiconductor Physics

Silicon carbide, a material related to dicarbides, is a vital component in power electronics and has been crucial in enabling higher efficiencies in the generation and distribution of electrical energy. This highlights the relevance of carbide materials in semiconductor physics and technology (Liu et al., 2015).

properties

IUPAC Name

ethyne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H/c1-2/h1H/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRXYTIIKIPJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026651
Record name Acetylide ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

25.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29075-95-4
Record name Acetylide ion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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